Cas no 2138039-97-9 (3-(4-bromophenyl)-4-fluoro-1-methyl-1H-pyrazol-5-amine)
3-(4-bromophenyl)-4-fluoro-1-methyl-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(4-bromophenyl)-4-fluoro-1-methyl-1H-pyrazol-5-amine
- EN300-1149932
- 2138039-97-9
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- Inchi: 1S/C10H9BrFN3/c1-15-10(13)8(12)9(14-15)6-2-4-7(11)5-3-6/h2-5H,13H2,1H3
- InChI Key: ZVDSULUXCPFDNJ-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C1C(=C(N)N(C)N=1)F
Computed Properties
- Exact Mass: 268.99639g/mol
- Monoisotopic Mass: 268.99639g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 43.8Ų
3-(4-bromophenyl)-4-fluoro-1-methyl-1H-pyrazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1149932-0.05g |
3-(4-bromophenyl)-4-fluoro-1-methyl-1H-pyrazol-5-amine |
2138039-97-9 | 95% | 0.05g |
$827.0 | 2023-10-25 | |
| Enamine | EN300-1149932-0.1g |
3-(4-bromophenyl)-4-fluoro-1-methyl-1H-pyrazol-5-amine |
2138039-97-9 | 95% | 0.1g |
$867.0 | 2023-10-25 | |
| Enamine | EN300-1149932-0.25g |
3-(4-bromophenyl)-4-fluoro-1-methyl-1H-pyrazol-5-amine |
2138039-97-9 | 95% | 0.25g |
$906.0 | 2023-10-25 | |
| Enamine | EN300-1149932-0.5g |
3-(4-bromophenyl)-4-fluoro-1-methyl-1H-pyrazol-5-amine |
2138039-97-9 | 95% | 0.5g |
$946.0 | 2023-10-25 | |
| Enamine | EN300-1149932-1.0g |
3-(4-bromophenyl)-4-fluoro-1-methyl-1H-pyrazol-5-amine |
2138039-97-9 | 1g |
$1172.0 | 2023-06-09 | ||
| Enamine | EN300-1149932-2.5g |
3-(4-bromophenyl)-4-fluoro-1-methyl-1H-pyrazol-5-amine |
2138039-97-9 | 95% | 2.5g |
$1931.0 | 2023-10-25 | |
| Enamine | EN300-1149932-5.0g |
3-(4-bromophenyl)-4-fluoro-1-methyl-1H-pyrazol-5-amine |
2138039-97-9 | 5g |
$3396.0 | 2023-06-09 | ||
| Enamine | EN300-1149932-10.0g |
3-(4-bromophenyl)-4-fluoro-1-methyl-1H-pyrazol-5-amine |
2138039-97-9 | 10g |
$5037.0 | 2023-06-09 | ||
| Enamine | EN300-1149932-1g |
3-(4-bromophenyl)-4-fluoro-1-methyl-1H-pyrazol-5-amine |
2138039-97-9 | 95% | 1g |
$986.0 | 2023-10-25 | |
| Enamine | EN300-1149932-5g |
3-(4-bromophenyl)-4-fluoro-1-methyl-1H-pyrazol-5-amine |
2138039-97-9 | 95% | 5g |
$2858.0 | 2023-10-25 |
3-(4-bromophenyl)-4-fluoro-1-methyl-1H-pyrazol-5-amine Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on 3-(4-bromophenyl)-4-fluoro-1-methyl-1H-pyrazol-5-amine
Comprehensive Overview of 3-(4-bromophenyl)-4-fluoro-1-methyl-1H-pyrazol-5-amine (CAS No. 2138039-97-9)
3-(4-bromophenyl)-4-fluoro-1-methyl-1H-pyrazol-5-amine is a specialized organic compound with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a 4-bromophenyl group and a fluoro substitution, makes it a valuable intermediate for synthesizing novel bioactive molecules. The compound's CAS No. 2138039-97-9 ensures precise identification in global chemical databases, catering to researchers seeking high-purity reagents for drug discovery.
In recent years, the demand for halogenated pyrazole derivatives has surged due to their role in developing kinase inhibitors and antimicrobial agents. This compound's 1-methyl-1H-pyrazol-5-amine core is particularly noteworthy, as it mimics motifs found in FDA-approved drugs like celecoxib. Researchers frequently search for "pyrazole amine synthesis" or "bromophenyl fluoropyrazole applications," reflecting its relevance in medicinal chemistry. Its 4-fluoro substitution further enhances metabolic stability, a hot topic in pharmacokinetic optimization.
The compound's 2138039-97-9 identifier is often cross-referenced with studies on structure-activity relationships (SAR) in cancer therapeutics. Analytical techniques like HPLC and NMR confirm its purity (>98%), addressing the growing industry emphasis on QC-compliant intermediates. Environmental scientists also explore its degradation pathways, aligning with trends in "green chemistry for heterocycles."
From a commercial perspective, suppliers highlight 3-(4-bromophenyl)-4-fluoro-1-methyl-1H-pyrazol-5-amine as a GMP-ready building block for scalable API production. Its compatibility with Suzuki-Miyaura coupling—a trending search term—enables diverse derivatization. Patent analyses reveal its utility in neuroprotective agent formulations, coinciding with rising interest in neurodegenerative disease research.
Ongoing studies investigate its potential as a fluorescent probe due to the bromophenyl moiety's electron-withdrawing properties. This aligns with nanotechnology trends, where researchers query "pyrazole-based sensors." Regulatory databases confirm its non-hazardous status under standard handling, ensuring compliance with REACH and FDA guidelines—a critical factor for procurement teams.
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